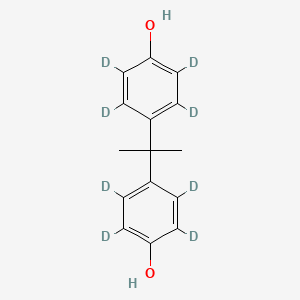

Bisphenol A-d8

Vue d'ensemble

Description

Bisphenol A-d8, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₈D₈O₂ and its molecular weight is 236.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicokinetics and Biomonitoring : BPA-d8 is used as a tracer to study the toxicokinetics of bisphenol compounds, including their metabolism and excretion in humans. For example, Khmiri et al. (2020) used BPA-d8 in a study to understand the behavior of bisphenol-S and its glucurono-conjugate in humans following oral and dermal exposure, providing valuable data for interpreting biomonitoring data (Khmiri et al., 2020).

Metabolism and Kinetics Studies : BPA-d8 is also instrumental in studying the metabolism and kinetics of bisphenol A in humans, particularly at low doses. Völkel et al. (2002) utilized d(16)-bisphenol A (a similar isotopically labeled compound) to study its metabolism and excretion in human subjects, highlighting the efficient glucuronidation of BPA and rapid excretion in humans (Völkel et al., 2002).

Endocrine Disruption Research : The use of BPA-d8 extends to research on the endocrine-disrupting properties of bisphenol compounds. Molina-Molina et al. (2013) explored the interaction of various bisphenol compounds with human estrogen receptors, androgen receptor, and pregnane X receptor, demonstrating the potential endocrine-disrupting activity of these compounds (Molina-Molina et al., 2013).

Environmental Monitoring : BPA-d8 is also employed in environmental studies to monitor the presence and effects of bisphenol compounds. Wang et al. (2017) developed an analytical method using BPA-d8 for determining bisphenol concentrations in sediment, demonstrating its utility in environmental monitoring (Wang et al., 2017).

Mécanisme D'action

Target of Action

Bisphenol A-d8, a derivative of Bisphenol A (BPA), is an endocrine-disrupting chemical (EDC) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including reproductive development, cardiovascular function, and immune response .

Mode of Action

This compound interacts with its targets, mainly estrogen receptors, by mimicking the action of natural hormones . This interaction can interfere with the normal functioning of the endocrine system, leading to various changes in cellular and molecular processes . It has also been suggested that this compound may interact with other receptors such as GPER-1 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the disruption of normal endocrine function, leading to alterations in hormone synthesis and metabolism . Additionally, it has been linked to changes in gene expression, oxidative stress, and inflammatory responses . These disruptions can have downstream effects on various physiological processes, including reproductive development, metabolic function, and immune response .

Pharmacokinetics

Studies on bisphenol a suggest that it is readily absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted in urine . These properties likely influence the bioavailability of this compound, although specific details are currently lacking.

Result of Action

The molecular and cellular effects of this compound are diverse and depend on the specific biological context. It has been associated with various health effects, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . At the cellular level, this compound can cause changes in gene expression, induce oxidative stress, disrupt normal cell signaling, and potentially lead to cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, pH levels, temperature, and other physicochemical properties of the environment can affect the degradation and bioavailability of this compound . Furthermore, these factors can also influence the compound’s interaction with its targets and its overall toxicological effects .

Safety and Hazards

While specific safety and hazard information for Bisphenol A-d8 is not provided in the search results, it is known that Bisphenol A, the parent compound, is a reproductive, developmental, and systemic toxicant . It is often classified as an endocrine-disrupting compound . Safety data sheets for Bisphenol A suggest avoiding contact with skin and eyes, and not breathing dust .

Orientations Futures

Bisphenol A, the parent compound of Bisphenol A-d8, has been associated with various health risks, leading to calls for its replacement in various applications . Future research will likely focus on understanding the health effects of Bisphenol A and its derivatives, including this compound, and finding safer alternatives .

Analyse Biochimique

Biochemical Properties

Bisphenol A-d8 is a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics . The most widely used is bisphenol A (BPA) and it has attracted relevant attention by the scientific community for its toxicity .

Cellular Effects

Several studies demonstrated estrogen-like property of this compound, correlating the BPA exposure with diabetes, heart diseases, obesity, breast and prostate cancer, lowered sperm quality, neurotoxicity problem, and polycystic ovarian syndrome .

Molecular Mechanism

It is known that this compound and derivatives constitute a group of chemicals with quite different physicochemical properties . A feature common to all of them is the presence of aromatic moieties .

Temporal Effects in Laboratory Settings

It is known that this compound exists in trace amounts in biological samples , indicating that it may have long-term effects on cellular function.

Metabolic Pathways

It is known that this compound is hydrophobic (log Kow around 3–8) which indicates their potential for bioaccumulation .

Transport and Distribution

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

Subcellular Localization

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662328 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92739-58-7 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92739-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)